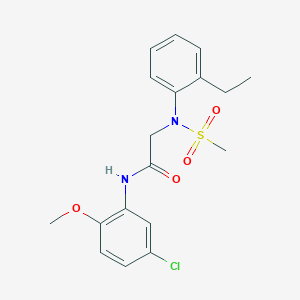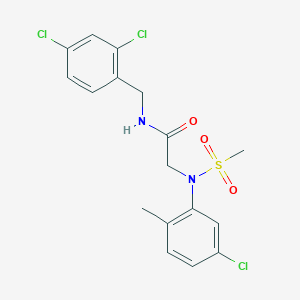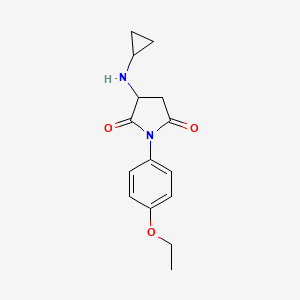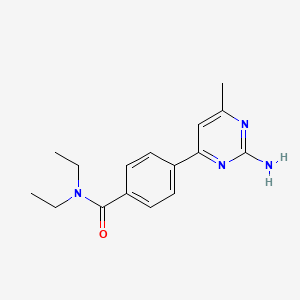![molecular formula C20H16ClNO3 B3930104 N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide](/img/structure/B3930104.png)
N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide (CPM) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. Inhibition of HDAC activity by this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenic genes, resulting in the inhibition of cancer cell growth and proliferation. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. This compound has also been shown to be relatively non-toxic, with no significant side effects reported in animal studies. However, one of the limitations of this compound is its low solubility in water, which may limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the optimal dosage and administration route of this compound for therapeutic use. In addition, further studies are needed to determine the efficacy of this compound in vivo and its potential side effects. Finally, the potential use of this compound in combination with other anti-cancer drugs or neuroprotective agents should be investigated to determine its synergistic effects.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-24-19-4-2-3-14(13-19)20(23)22-16-7-11-18(12-8-16)25-17-9-5-15(21)6-10-17/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKQEANSYRCSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]acetamide](/img/structure/B3930024.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930030.png)
![5-[4-(benzylamino)-1-phthalazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B3930032.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]-3-methoxybenzamide](/img/structure/B3930043.png)


![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B3930065.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930069.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B3930083.png)
![3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930090.png)

![10-propionyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930127.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3930137.png)